molecular formula C23H23N3O2 B2513879 5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359207-38-7

5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2513879
CAS No.: 1359207-38-7
M. Wt: 373.456
InChI Key: REZOKBSANRVEOY-UHFFFAOYSA-N
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Description

5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including structures related to "5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one," have been synthesized and evaluated for their potential as agents against A549 lung cancer cells. The study highlighted the synthesis process and the structural characterization of these compounds through various spectroscopic methods. Preliminary biological evaluations indicated that these compounds could inhibit the growth of A549 cells in a dose- and time-dependent manner, with specific derivatives showing significant inhibitory effects, suggesting their potential in cancer therapy (Zhang et al., 2008).

Photophysical and Physicochemical Investigation

  • Another research application involved the synthesis of novel pyrazoline derivatives, demonstrating their use as fluorescent chemosensors for metal ion detection. This study showcases the compound's photophysical properties, such as absorption, emission, and fluorescence quantum yield, highlighting its potential as a chemosensor for Fe3+ ion detection in solution. This application illustrates the compound's utility in analytical chemistry and environmental monitoring (Khan, 2020).

Supramolecular Chemistry and Materials Science

  • Research on "3,5-bis(4-butoxyphenyl)pyrazole" derivatives, closely related to "this compound," involved the synthesis of mono- and polymetallic derivatives to explore their structural characteristics and supramolecular assembly. These studies highlight the compound's potential in the development of new materials with specific bonding interactions, contributing to advances in materials science (Claramunt et al., 2003).

Antimicrobial and Anti-inflammatory Activities

  • Some pyrazole derivatives have been synthesized and screened for their antimicrobial and anti-inflammatory activities. This research underscores the compound's versatility in generating derivatives with potential therapeutic applications, offering insights into their potential as leads for the development of new antimicrobial and anti-inflammatory drugs (Hassan, 2013).

Properties

IUPAC Name

5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-2-3-15-28-20-11-9-19(10-12-20)21-16-22-23(27)25(13-14-26(22)24-21)17-18-7-5-4-6-8-18/h4-14,16H,2-3,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZOKBSANRVEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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